molecular formula C12H11N5 B1428844 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 925006-64-0

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1428844
M. Wt: 225.25 g/mol
InChI Key: VCQJWWQVGDBSNN-UHFFFAOYSA-N
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Description

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an organic compound that belongs to the class of phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The compound has a linear formula of C12H11N5 .


Molecular Structure Analysis

The molecular structure of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be represented by the SMILES string Cc1ccccc1-n2ncc3c(N)ncnc23 . The InChI representation is 1S/C12H11N5/c1-8-4-2-3-5-10(8)17-12-9(6-16-17)11(13)14-7-15-12/h2-7H,1H3,(H2,13,14,15) .


Physical And Chemical Properties Analysis

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a solid compound . It has a molecular weight of 225.25 .

Scientific Research Applications

Synthesis and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine, a structural scaffold closely related to 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been extensively studied for its broad range of medicinal properties. Researchers have leveraged its versatility in drug discovery, noting its applications as a building block in developing drug-like candidates with anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic properties. The significance of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry is underscored by structure-activity relationship (SAR) studies, highlighting the scaffold's potential in generating lead compounds for various disease targets. This research area remains ripe for exploration by medicinal chemists aiming to develop new therapeutic agents using this privileged scaffold (Cherukupalli et al., 2017).

Regio-Orientation in Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidine compounds, which share a similar core structure with 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, involves complex reactions where regio-orientation and regioselectivity are critical. The nuanced chemistry of these reactions, particularly with unsymmetrical 1,3-bielectrophilic reagents, poses challenges due to the comparable nucleophilicity of the exocyclic NH2 group and endocyclic NH in 3(5)-aminopyrazoles. This aspect has led to controversies and debates in the literature, underscoring the need for clarity and further investigation in this area (Mohamed & Mahmoud, 2019).

Hybrid Catalysts in Synthesis

The synthesis of pyrano[2,3-d]pyrimidine scaffolds, related to the pyrazolo[3,4-d]pyrimidine structure, highlights the importance of using hybrid catalysts. These catalysts, ranging from organocatalysts to nanocatalysts, facilitate the development of complex molecules with significant potential in medicinal and pharmaceutical industries. The versatility and broad applicability of pyrano[2,3-d]pyrimidine scaffolds in drug development underscore the innovative approaches in catalysis and synthetic chemistry (Parmar, Vala, & Patel, 2023).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The signal word is “Warning” and it has the hazard statement H302 . It is recommended to handle the compound with appropriate safety measures.

properties

IUPAC Name

1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-8-4-2-3-5-10(8)17-12-9(6-16-17)11(13)14-7-15-12/h2-7H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQJWWQVGDBSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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